molecular formula C10H15N3O2S B11804585 N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine

N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine

Katalognummer: B11804585
Molekulargewicht: 241.31 g/mol
InChI-Schlüssel: GDNSSRJXZCZIRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine is a compound that features a pyrrolidine ring, a sulfonyl group, and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine typically involves the reaction of pyridine derivatives with sulfonyl chlorides and pyrrolidine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process may also involve heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Wissenschaftliche Forschungsanwendungen

N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine has several applications in scientific research:

Wirkmechanismus

The mechanism by which N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine is unique due to the presence of both the sulfonyl and pyrrolidine groups. These functional groups confer distinct chemical and biological properties, making the compound valuable for various applications .

Eigenschaften

Molekularformel

C10H15N3O2S

Molekulargewicht

241.31 g/mol

IUPAC-Name

N-methyl-3-pyrrolidin-1-ylsulfonylpyridin-4-amine

InChI

InChI=1S/C10H15N3O2S/c1-11-9-4-5-12-8-10(9)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,11,12)

InChI-Schlüssel

GDNSSRJXZCZIRI-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C=NC=C1)S(=O)(=O)N2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.